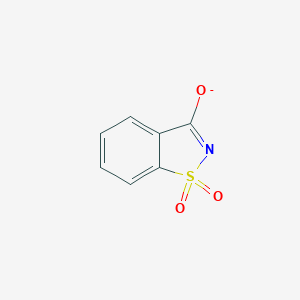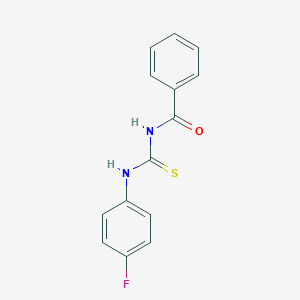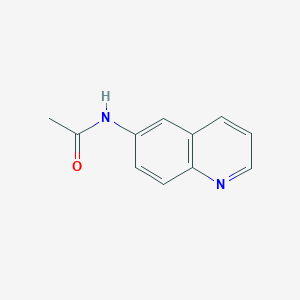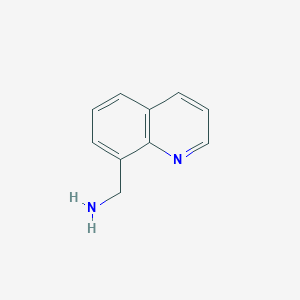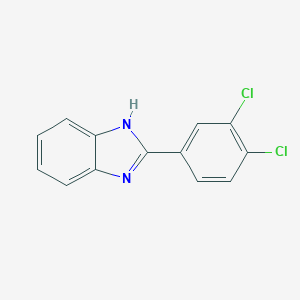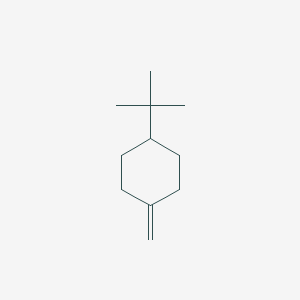
Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene-
概述
描述
Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- is a chemical compound that is commonly used in scientific research. It is also known by its chemical formula, C10H18, and is classified as a cyclic hydrocarbon. Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- is used in a variety of applications, including as a solvent, in the manufacturing of plastics, and in the synthesis of other chemicals.
作用机制
The mechanism of action of Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- is not well understood, but it is believed to act as a non-specific inhibitor of enzymes and proteins. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase.
生化和生理效应
Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- has been shown to have several biochemical and physiological effects. It has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.
实验室实验的优点和局限性
Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- has several advantages and limitations for lab experiments. One advantage is its nonpolar nature, which allows it to dissolve a wide range of organic compounds. However, its non-specific inhibition of enzymes and proteins can make it difficult to study specific pathways or enzymes.
未来方向
There are several future directions for research on Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene-. One area of research could be the development of more specific inhibitors of enzymes and proteins, which could be used to study specific pathways or enzymes. Another area of research could be the development of new applications for Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene-, such as in the treatment of oxidative stress-related diseases or inflammatory diseases. Additionally, further research could be done to better understand the mechanism of action of Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene-.
科学研究应用
Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- has been widely used in scientific research due to its unique properties. It is commonly used as a solvent in organic chemistry, as it is nonpolar and can dissolve a wide range of organic compounds. It is also used in the manufacturing of plastics, as it can be used to produce polycarbonates and other polymers.
属性
CAS 编号 |
13294-73-0 |
|---|---|
产品名称 |
Cyclohexane, 1-(1,1-dimethylethyl)-4-methylene- |
分子式 |
C11H20 |
分子量 |
152.28 g/mol |
IUPAC 名称 |
1-tert-butyl-4-methylidenecyclohexane |
InChI |
InChI=1S/C11H20/c1-9-5-7-10(8-6-9)11(2,3)4/h10H,1,5-8H2,2-4H3 |
InChI 键 |
IHNUKBZLLPOGDS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC(=C)CC1 |
规范 SMILES |
CC(C)(C)C1CCC(=C)CC1 |
其他 CAS 编号 |
13294-73-0 |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


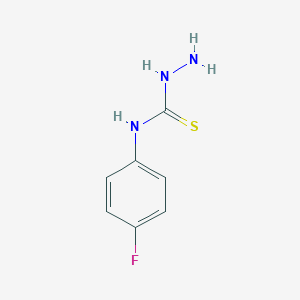

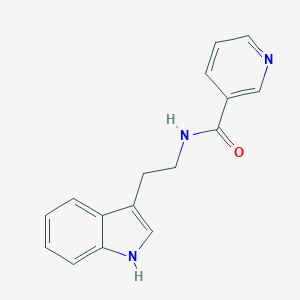
![1-(4-Methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]-3-methylimidazolidine-2-thione](/img/structure/B184956.png)

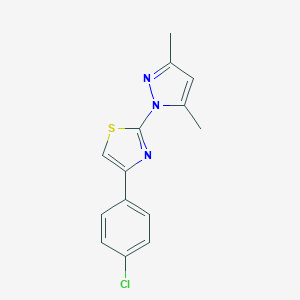
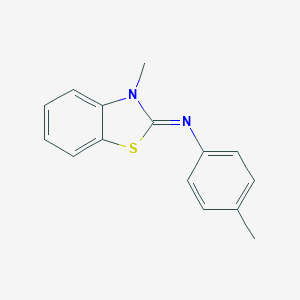
![1-(4-fluorophenyl)-3-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B184963.png)
